Mirincamycin
Overview
Description
Mirincamycin is a lincosamide antibiotic that has shown potential as a treatment for multidrug-resistant falciparum malaria . It is a synthetically-produced antibiotic similar to clindamycin .
Synthesis Analysis
Mirincamycin has been studied for its anti-malarial potential, particularly in combination with other drugs such as tafenoquine (TQ), dihydroartemisinin (DHA), and chloroquine (CQ) . It has shown additive to synergistic interaction profiles with these potential partner drugs .Molecular Structure Analysis
The molecular formula of Mirincamycin is C19H35ClN2O5S . Its molecular weight is 439.01 .Chemical Reactions Analysis
Mirincamycin has been evaluated for its interaction profiles with potential partner drugs in continuous culture and field isolates . The interaction analysis showed additive to synergistic interaction profiles with these potential partner drugs .Scientific Research Applications
Antimalarial Activity
Mirincamycin has been studied for its antimalarial properties. One study found that mirincamycin's cis and trans isomers exhibit higher in vitro activity against Plasmodium falciparum clinical isolates than comparator drugs clindamycin and doxycycline, suggesting its potential for further clinical development in malaria treatment (Held, Westerman, Kremsner, & Mordmüller, 2009). Another study evaluated mirincamycin for its anti-relapse activity in the Plasmodium cynomolgi sporozoite-infected Rhesus monkey model, finding it effective against early liver stages of Plasmodium berghei in mice but not against dormant liver stages in Rhesus monkeys, indicating its limited potential as a clinical anti-relapse agent (Fracisco et al., 2014).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of mirincamycin isomers were assessed in healthy rhesus monkeys. The study found slight differences in oral bioavailability between cis-mirincamycin and trans-mirincamycin, with both showing significant antimalarial activity. This research supports the ongoing development of mirincamycin as a potential treatment for malaria (Khemawoot et al., 2011).
Interaction with Potential Partner Drugs
Mirincamycin was also investigated for its interaction with potential partner drugs for malaria treatment, such as tafenoquine, dihydroartemisinin, and chloroquine. The results showed additive to synergistic interaction profiles, indicating that mirincamycin combinations could be promising for therapy and prophylaxis of multidrug-resistant falciparum malaria (Starzengruber et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-[(1R,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11?,12+,13+,14+,15-,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFIWDQGZCWMIU-SRXGULELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C[C@H](NC1)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043385 | |
Record name | Mirincamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirincamycin | |
CAS RN |
31101-25-4 | |
Record name | Mirincamycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031101254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirincamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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